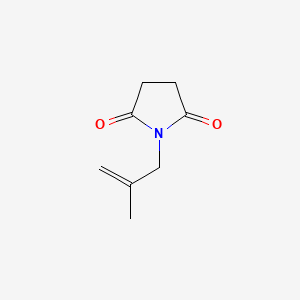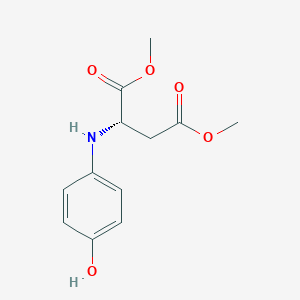
Dimethyl N-(4-hydroxyphenyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-(4-hydroxyphenyl)-L-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dimethyl ester group and a 4-hydroxyphenyl group attached to the aspartate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of L-aspartic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the 4-hydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl N-(4-hydroxyphenyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl N-(4-hydroxyphenyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient .
Mécanisme D'action
The mechanism of action of Dimethyl N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl N-(4-hydroxyphenyl)-L-glutamate
- Dimethyl N-(4-hydroxyphenyl)-L-alanine
- Dimethyl N-(4-hydroxyphenyl)-L-tyrosine
Uniqueness
Dimethyl N-(4-hydroxyphenyl)-L-aspartate is unique due to its specific structural features, such as the presence of both a dimethyl ester group and a 4-hydroxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications .
Propriétés
Numéro CAS |
63409-44-9 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
dimethyl (2S)-2-(4-hydroxyanilino)butanedioate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)7-10(12(16)18-2)13-8-3-5-9(14)6-4-8/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
UBUJJZLVCPKYRH-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OC)NC1=CC=C(C=C1)O |
SMILES canonique |
COC(=O)CC(C(=O)OC)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


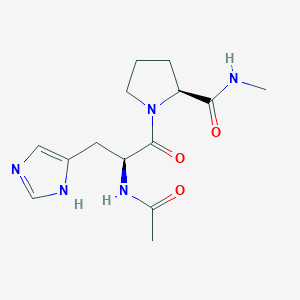
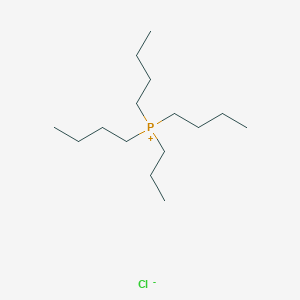
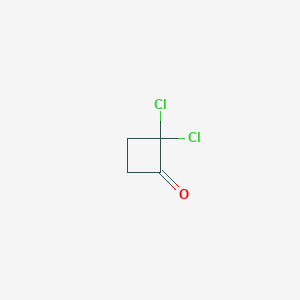
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

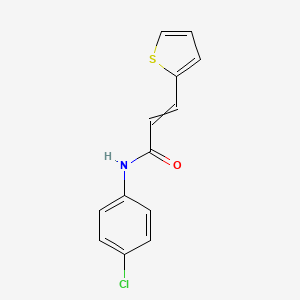
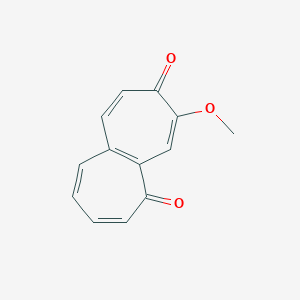
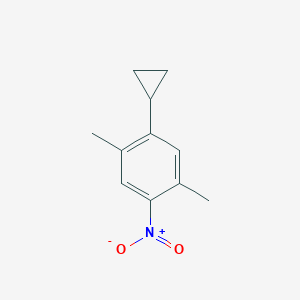
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
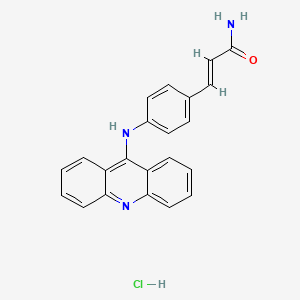
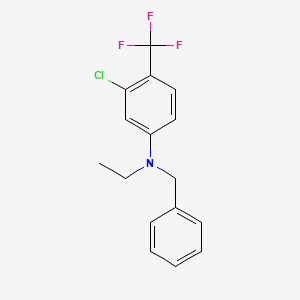
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
